Benzyl 4-bromobenzylcarbamate
Overview
Description
Benzyl 4-bromobenzylcarbamate is a chemical compound with the formula C15H14BrNO2. It has a molecular weight of 320.18 g/mol . It is typically available in a white to yellow solid form .
Physical and Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular formula is C15H14BrNO2 and it has a molecular weight of 320.18 g/mol .Scientific Research Applications
Cholinesterase Inhibitors Benzyl 4-bromobenzylcarbamate and its derivatives have been explored for their potential as acetyl- and butyrylcholinesterase (AChE/BChE) inhibitors. One study synthesized a variety of these compounds and evaluated their in vitro inhibitory profiles, finding specific derivatives that were effective AChE and BChE inhibitors. The study also assessed the cytotoxic effects of these inhibitors and conducted molecular docking studies to understand their interactions with amino acid residues and potential pharmacophore patterns (Kos et al., 2021).
Electrolyte Additives in Lithium Ion Batteries Research has investigated the electrochemical properties of benzyl isocyanate compounds, including 4-bromobenzyl isocyanate, as polymerizable electrolyte additives for overcharge protection in lithium-ion batteries. These studies focused on understanding how these additives improve charge/discharge performance and solid electrolyte interphase (SEI) formation behavior (Korepp et al., 2007).
Selective Labeling of Proteins Benzyl bromide derivatives have been used for the selective modification of methionine and selenomethionine residues in proteins. A novel labeling reagent using the bromobenzyl moiety was synthesized and tested for its efficiency in labeling proteins, offering potential applications in biochemistry and molecular biology (Lang et al., 2006).
Polymer Synthesis Benzyl bromide derivatives, including 4-bromobenzyl bromide, have been used in the synthesis of polymers with controlled molecular architecture. They play a crucial role in convergent growth approaches to dendritic macromolecules, influencing the nature and placement of peripheral groups in the final hyperbranched macromolecule (Hawker & Fréchet, 1990).
Photocatalytic Oxidation Derivatives of benzyl alcohol, such as 4-bromobenzyl alcohol, have been studied for their photocatalytic oxidation into corresponding aldehydes using titanium dioxide under visible light irradiation. This research provides insights into the potential applications of benzyl derivatives in green chemistry and sustainable processes (Higashimoto et al., 2009).
Mechanism of Action
Target of Action
Benzyl 4-bromobenzylcarbamate is a complex compound with potential applications in various fields. It’s worth noting that similar compounds have been used in the development of targeted protein degraders .
Mode of Action
It’s known that similar compounds exert their effects by interacting with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Compounds with similar structures have been used in the development of targeted protein degraders, which can affect a variety of biochemical pathways .
Result of Action
Similar compounds have been used in the development of targeted protein degraders, which can lead to the degradation of disease-related proteins .
Properties
IUPAC Name |
benzyl N-[(4-bromophenyl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCHZXGMHUPTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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